[2-(4-Methoxyphenyl)ethyl]dimethylamine
Overview
Description
The compound “[2-(4-Methoxyphenyl)ethyl]dimethylamine” is a chemical structure that is part of various synthesized molecules with potential applications in pharmacology and materials science. It is characterized by the presence of a 4-methoxyphenyl group attached to an ethyl chain, which in turn is connected to a dimethylamine group.
Synthesis Analysis
The synthesis of derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which are structurally related to “this compound,” has been explored for their potential antidepressant activity. These derivatives have shown the ability to inhibit neurotransmitter uptake, particularly when the aryl ring has substituents like halogen or methoxy groups at specific positions . Another related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, was synthesized through a three-step process starting from commercially available precursors, demonstrating the feasibility of synthesizing complex molecules that include the dimethylaminoethyl and methoxyphenyl functionalities .
Molecular Structure Analysis
The molecular structure of compounds related to “this compound” has been characterized using various spectroscopic methods. For instance, novel metallophthalocyanines bearing dimethylaminoethyl groups were proposed based on elemental analysis, 1H NMR, FT-IR, and UV-Vis spectral data . Additionally, the molecular geometry and vibrational frequencies of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were determined using X-ray crystallography and density functional theory (DFT) calculations, which can provide insights into the electronic structure and potential reactivity of “this compound” .
Chemical Reactions Analysis
The chemical reactivity of structures containing the “this compound” moiety can be inferred from studies on similar compounds. For example, the electropolymerization properties of new axially substituted subphthalocyanines bearing polymerizable groups related to the dimethylaminoethyl structure were investigated, indicating that these compounds can undergo ring-based reduction processes and oxidative electropolymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(dimethylamino)ethyl methacrylate, which shares the dimethylaminoethyl group with “this compound,” were studied. Amphiphilic copolymers were synthesized, and their thermosensitivity and aggregation properties were found to depend significantly on the architecture of the copolymers . This suggests that the physical properties of compounds containing “this compound” could also be influenced by their molecular structure.
Scientific Research Applications
Antidepressant Activity Research :
- The compound has been studied for its potential antidepressant activity. Research indicates that certain analogues of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which include compounds similar to [2-(4-Methoxyphenyl)ethyl]dimethylamine, show promise in antidepressant activity. These compounds exhibit neurotransmitter uptake inhibition, particularly affecting norepinephrine and serotonin, suggesting potential antidepressant effects in rodent models (Yardley et al., 1990).
Neurochemical Profile for Antidepressant Activity :
- Another study focuses on the neurochemical profile of a novel bicyclic compound similar to this compound, which exhibits characteristics predictive of antidepressant activity. This includes inhibition of rat brain imipramine receptor binding and synaptosomal monoamine uptake. Such a profile suggests potential antidepressant effects without the side effects common to tricyclic therapy (Muth et al., 1986).
Synthetic Chemistry Applications :
- In synthetic chemistry, this compound derivatives have been used in directed lithiation reactions. These reactions lead to the formation of various substituted products, highlighting the compound’s utility in complex organic synthesis (Smith et al., 2013).
Studies on Molecular Structures and Spectra :
- Research has also been conducted on the molecular structures, spectra, and thermodynamic properties of compounds similar to this compound. These studies are important for understanding the fundamental properties of these molecules, which can be critical in drug design and other applications (Chen Zira, 2015).
Reactions with Weak Acids :
- The reactions of related compounds with weak acids have been studied, providing insights into the chemical behavior and potential applications of these substances in various chemical reactions (Norris, 1972).
Mechanism of Action
While the exact mechanism of action for [2-(4-Methoxyphenyl)ethyl]dimethylamine is not specified in the search results, a similar compound, Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote, has been subjected to pharmacological screening for anxiolytic activity by Elevated plus maze test, Open field test, and Motor coordination test by Rota rod. The compound synthesized was also screened for in-vitro anti-inflammatory activity by protein denaturation method and antibacterial activity by serial dilution method .
Safety and Hazards
The safety data sheet for a similar compound, [2-AMINO-1-(4-METHOXYPHENYL)ETHYL]DIMETHYLAMINE, indicates that it is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZBHCYLIHECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228204 | |
Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
775-33-7 | |
Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-N,N-dimethylbenzeneethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCYCLOHEXANOL VENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDT849X2LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.